N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-phenoxybenzamide
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Overview
Description
N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-phenoxybenzamide is a complex organic compound that features a combination of isoxazole, sulfonamide, and benzamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-phenoxybenzamide typically involves multiple steps, starting with the preparation of the isoxazole ring. The isoxazole ring can be synthesized through a cyclization reaction involving hydroxylamine and an appropriate β-keto ester. The sulfonamide group is then introduced via a sulfonation reaction, followed by coupling with a phenylamine derivative. The final step involves the formation of the benzamide group through an amide coupling reaction with 3-phenoxybenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of high-throughput screening for reaction conditions, as well as the development of catalytic processes to streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-phenoxybenzamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-phenoxybenzamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes, such as dihydropteroate synthase, which is involved in folate synthesis in bacteria. This inhibition can lead to antimicrobial effects. Additionally, the compound’s structure allows it to interact with various biological pathways, potentially modulating inflammatory responses and other cellular processes.
Comparison with Similar Compounds
N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-phenoxybenzamide can be compared with other sulfonamide and benzamide derivatives:
Sulfamethoxazole: A well-known sulfonamide antibiotic that also targets dihydropteroate synthase.
Sulfanilamide: Another sulfonamide compound with antimicrobial properties.
3-Phenoxybenzoic acid: A precursor in the synthesis of the target compound, known for its use in the production of insecticides.
The uniqueness of this compound lies in its combination of functional groups, which may confer distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-3-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5S/c1-16-14-22(25-31-16)26-32(28,29)21-12-10-18(11-13-21)24-23(27)17-6-5-9-20(15-17)30-19-7-3-2-4-8-19/h2-15H,1H3,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGCJJOOQDFNIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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